4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one involves several steps. One common method includes the reaction of 4-methylpropiophenone with pyrrolidine in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux for several hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one acts as a norepinephrine-dopamine reuptake inhibitor. It inhibits the uptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged stimulation of the central nervous system . This mechanism is similar to that of other synthetic cathinones and psychostimulants, such as methamphetamine .
Comparison with Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one is structurally similar to other synthetic cathinones, including:
α-Pyrrolidinopentiophenone (α-PVP): Known for its potent stimulant effects and high abuse potential.
α-Pyrrolidinobutiophenone (α-PBP): Another stimulant with similar effects but slightly different chemical structure.
α-Pyrrolidinohexanophenone (α-PHP): Shares similar stimulant properties and is also a norepinephrine-dopamine reuptake inhibitor.
The uniqueness of this compound lies in its specific structural configuration, which influences its potency and selectivity for the dopamine transporter compared to other synthetic cathinones .
Properties
CAS No. |
2181620-71-1 |
---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-methyl-1-phenyl-2-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-15(17-10-6-7-11-17)16(18)14-8-4-3-5-9-14/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3 |
InChI Key |
UOZWZANRCOALQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.